molecular formula C8H9N3O4 B13097945 [2-(Acetylamino)-6-oxo-3,6-dihydropyrimidin-4-yl]acetic acid CAS No. 6943-71-1

[2-(Acetylamino)-6-oxo-3,6-dihydropyrimidin-4-yl]acetic acid

Katalognummer: B13097945
CAS-Nummer: 6943-71-1
Molekulargewicht: 211.17 g/mol
InChI-Schlüssel: RCFKJNDNIGFJHI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

The synthesis of [2-(Acetylamino)-6-oxo-3,6-dihydropyrimidin-4-yl]acetic acid typically involves the acetylation of amino acids. One common method involves the reaction of acetic anhydride with an aqueous solution of the amino acid . The reaction proceeds efficiently in an acetic acid environment or in a mixture of water with pyridine. Industrial production methods may involve similar acetylation processes, optimized for large-scale synthesis.

Analyse Chemischer Reaktionen

[2-(Acetylamino)-6-oxo-3,6-dihydropyrimidin-4-yl]acetic acid undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding keto acids, while reduction may yield alcohols.

Wissenschaftliche Forschungsanwendungen

[2-(Acetylamino)-6-oxo-3,6-dihydropyrimidin-4-yl]acetic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities and interactions with enzymes and other biomolecules.

    Medicine: It is investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: It is used in the production of various chemicals and materials, including pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of [2-(Acetylamino)-6-oxo-3,6-dihydropyrimidin-4-yl]acetic acid involves its interaction with specific molecular targets and pathways. For example, it may act as a substrate for enzymes such as glycine oxidase, catalyzing the FAD-dependent oxidative deamination of various amines and D-amino acids to yield the corresponding alpha-keto acids, ammonia/amine, and hydrogen peroxide . This interaction can influence various biochemical pathways and processes.

Vergleich Mit ähnlichen Verbindungen

[2-(Acetylamino)-6-oxo-3,6-dihydropyrimidin-4-yl]acetic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure and the resulting chemical and biological properties, which differentiate it from other similar compounds.

Eigenschaften

CAS-Nummer

6943-71-1

Molekularformel

C8H9N3O4

Molekulargewicht

211.17 g/mol

IUPAC-Name

2-(2-acetamido-6-oxo-1H-pyrimidin-4-yl)acetic acid

InChI

InChI=1S/C8H9N3O4/c1-4(12)9-8-10-5(3-7(14)15)2-6(13)11-8/h2H,3H2,1H3,(H,14,15)(H2,9,10,11,12,13)

InChI-Schlüssel

RCFKJNDNIGFJHI-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)NC1=NC(=CC(=O)N1)CC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.